molecular formula C13H18O3 B14509463 8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol CAS No. 63712-30-1

8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol

Cat. No.: B14509463
CAS No.: 63712-30-1
M. Wt: 222.28 g/mol
InChI Key: YOYOENYKUKADJX-UHFFFAOYSA-N
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Description

8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by a seven-membered ring fused to a benzene ring, with a tert-butyl group and a hydroxyl group attached to the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with tert-butyl bromide in the presence of a base to form the tert-butyl ether. This intermediate is then subjected to cyclization using a suitable reagent, such as a Lewis acid, to form the benzodioxepin ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a dihydro derivative .

Scientific Research Applications

8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The benzodioxepin ring system can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol is unique due to its benzodioxepin ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

63712-30-1

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

8-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol

InChI

InChI=1S/C13H18O3/c1-13(2,3)9-7-11-12(8-10(9)14)16-6-4-5-15-11/h7-8,14H,4-6H2,1-3H3

InChI Key

YOYOENYKUKADJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1O)OCCCO2

Origin of Product

United States

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